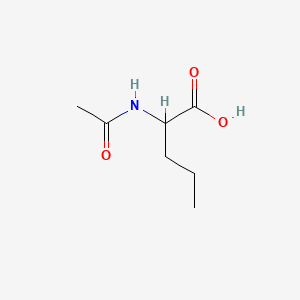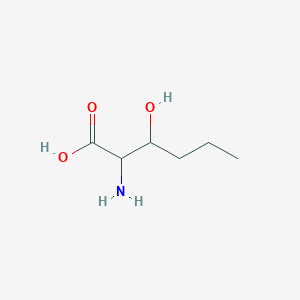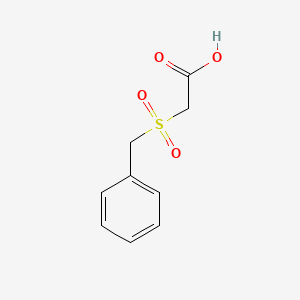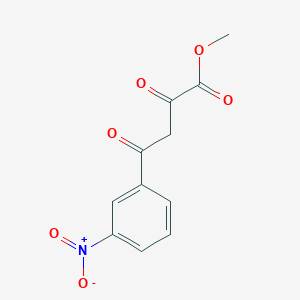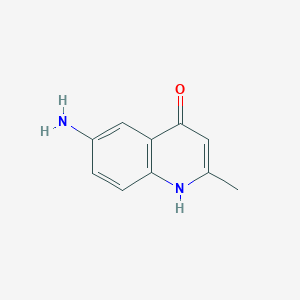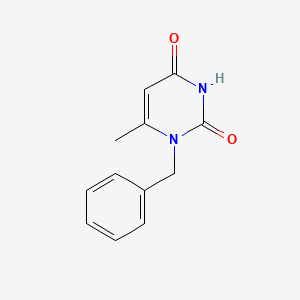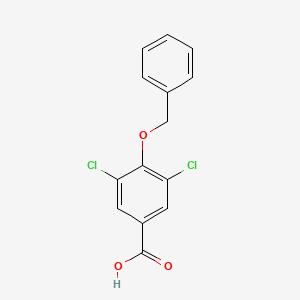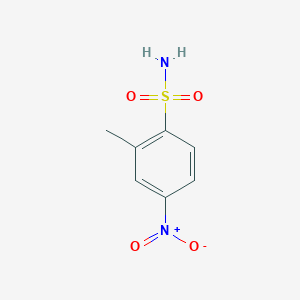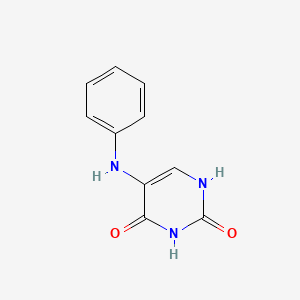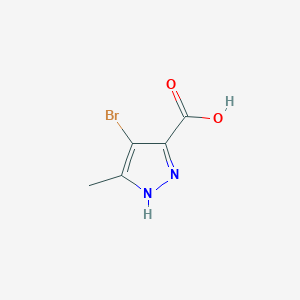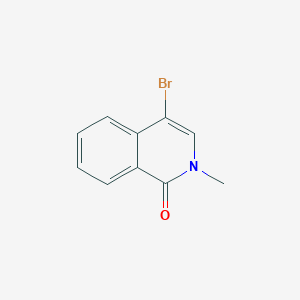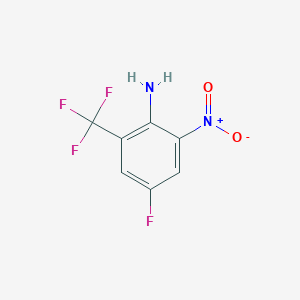
4-Fluoro-2-nitro-6-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4F4N2O2. It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethyl group attached to an aniline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline typically involves the nitration of 4-fluoro-2-(trifluoromethyl)aniline. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent over-nitration and degradation of the product .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.
Major Products:
Reduction: 4-Fluoro-2-amino-6-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-2-nitro-6-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is primarily related to its ability to undergo various chemical reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
4-Nitro-2-(trifluoromethyl)aniline: Similar structure but lacks the fluorine atom.
4-Fluoro-3-(trifluoromethyl)aniline: Similar structure but the nitro group is replaced by a fluorine atom.
2-Nitro-4-(trifluoromethyl)aniline: Similar structure but the positions of the nitro and fluorine groups are different .
Uniqueness: 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a nitro group and a trifluoromethyl group on the same aromatic ring makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propriétés
IUPAC Name |
4-fluoro-2-nitro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQNQGVENLOUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278845 | |
| Record name | 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-29-6 | |
| Record name | 344-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
